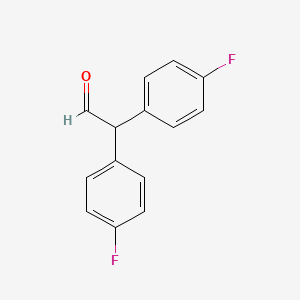

2,2-Bis(4-fluorophenyl)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(4-fluorophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-9,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSLNFXWRNIYCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C=O)C2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Bis 4 Fluorophenyl Acetaldehyde

Rearrangement Reactions of 2,2-Bis(4-fluorophenyl)oxirane as a Key Strategy

The transformation of the corresponding epoxide, 2,2-Bis(4-fluorophenyl)oxirane, stands out as a principal synthetic route. This approach leverages the well-established Meinwald rearrangement, where epoxides isomerize to carbonyl compounds like aldehydes or ketones under thermal or acidic conditions. rsc.orgrsc.org The regiochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions.

Acid-Catalyzed Rearrangements: Mechanistic Insights and Optimization Parameters

In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, facilitating the opening of the three-membered ring to form a carbocation intermediate. For an unsymmetrical epoxide like 2,2-Bis(4-fluorophenyl)oxirane, the acid-catalyzed opening is expected to form the more stable tertiary carbocation at the diaryl-substituted carbon. Subsequent rearrangement can occur via two primary pathways: a 1,2-hydride shift from the adjacent CH₂ group or a 1,2-aryl (4-fluorophenyl) shift.

A 1,2-hydride shift results in the formation of the corresponding ketone, 4,4'-difluorobenzophenone (B49673), while a 1,2-aryl shift leads to the desired 2,2-Bis(4-fluorophenyl)acetaldehyde. The migratory aptitude of different groups (aryl vs. hydride) and the stability of the transition states determine the product ratio. While hydride migration is often kinetically favored, the specific electronic effects of the para-fluoro substituents on the phenyl rings can influence the propensity for aryl migration. Optimization parameters include the choice of acid catalyst, solvent, and temperature to selectively favor the aryl migration pathway. core.ac.ukreddit.com For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to facilitate Meinwald rearrangements, making epoxides effective surrogates for unstable aldehydes. rsc.org

Lewis Acid-Mediated Transformations for Regioselective Acetaldehyde Formation

Lewis acids are pivotal in directing the regioselectivity of epoxide rearrangements. rsc.org The choice of Lewis acid can modulate the reaction pathway by influencing the stability of intermediates and transition states. nih.govscispace.com Bulky Lewis acids, for example, can introduce steric hindrance that favors one migration pathway over another. Catalysts like chromium(III) tetraphenylporphyrin (B126558) triflate (Cr(TPP)OTf) have demonstrated high efficiency and regioselectivity in converting epoxides to aldehydes, offering a potent tool for this transformation. organic-chemistry.org By carefully selecting the Lewis acid, it is possible to enhance the yield of the aldehyde product over the ketone. nih.govorganic-chemistry.org

| Catalyst Type | General Mechanism | Expected Influence on 2,2-Bis(4-fluorophenyl)oxirane Rearrangement | Relevant Findings |

| Brønsted Acids (e.g., H₂SO₄) | Protonation of epoxide oxygen, ring-opening to form the most stable carbocation, followed by competitive 1,2-hydride or 1,2-aryl shift. | Can lead to a mixture of ketone and aldehyde products. The ratio depends on the intrinsic migratory aptitude of hydride vs. 4-fluorophenyl groups. | Acid-catalyzed rearrangements often proceed via an SN1-style opening to the most stable carbocation, followed by a group shift. reddit.com |

| Standard Lewis Acids (e.g., BF₃·OEt₂) | Coordination to epoxide oxygen, weakening the C-O bonds and promoting rearrangement. | Similar to Brønsted acids, may produce a mixture of products. The nature of the Lewis acid-epoxide complex influences selectivity. | Studies on styrene (B11656) oxide show that BF₃·OEt₂ can catalyze rearrangement to the corresponding aldehyde. core.ac.uk |

| Specialized Lewis Acids (e.g., Cr(TPP)OTf) | Forms a complex with the epoxide, providing a template for highly regio- and stereoselective rearrangement. | Potentially offers high regioselectivity for the desired this compound by favoring the 1,2-aryl shift. | Cr(TPP)OTf has been shown to be a highly efficient catalyst for the rearrangement of various epoxides to aldehydes with excellent selectivity. organic-chemistry.org |

Oxidative Approaches to this compound Precursors

Oxidative methods provide an alternative synthetic avenue, targeting precursor molecules that can be converted into the final aldehyde product.

Selective Oxidation of Diaryl-Dihydroxy Precursors

The selective oxidation of a precursor diol, specifically 1,1-bis(4-fluorophenyl)ethane-1,2-diol, can be envisioned as a route to the target aldehyde. This transformation would require the selective oxidation of the secondary alcohol group to a ketone, followed by rearrangement, or more directly, an oxidative cleavage of the C-C bond. However, a more direct and common precursor is the corresponding primary alcohol, 2,2-bis(4-fluorophenyl)ethanol . The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. khanacademy.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for this conversion, as they are known to oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. libretexts.org The use of such mild oxidants on 2,2-bis(4-fluorophenyl)ethanol would be a direct method to obtain this compound.

Catalytic Oxidation Systems for Benzylic Positions in Related Structures

The oxidation of C-H bonds at the benzylic position is a powerful tool for synthesizing aryl ketones and aldehydes. youtube.com For a related structure like 1,1-bis(4-fluorophenyl)ethane, catalytic oxidation of the benzylic C-H bond would lead to the isomeric ketone, 1,1'-(ethane-1,1-diyl)bis(4-fluorobenzene). While this does not directly yield the target acetaldehyde, the study of these catalytic systems is relevant for understanding the reactivity of the diarylalkane framework. Numerous catalytic systems, often employing transition metals like copper, iron, or ruthenium, in combination with an oxidant such as tert-butyl hydroperoxide (t-BuOOH) or molecular oxygen, have been developed for the efficient oxidation of benzylic C-H groups to ketones. mdpi.comnih.gov

| Catalyst System | Oxidant | Substrate Type | Typical Product | Yield (%) |

| CuCl₂·2H₂O/BQC | aq. t-BuOOH | Alkylarenes | Aromatic Ketones | 56-100 |

| V₂O₅@TiO₂ | t-BuOOH | Alkylbenzenes | Ketones | 68-94 |

| MgFe-LDH | O₂ | Diaryl-substituted alkanes | Ketones | 88-96 |

| [(pymox-Me₂)RuCl₂]⁺BF₄⁻ | t-BuOOH | Aryl alkanes | Aryl Ketones | High |

Multi-Step Synthetic Sequences and Precursor Functionalization

The construction of this compound can be achieved through multi-step synthetic sequences that allow for the gradual assembly of the molecular framework. littleflowercollege.edu.infiveable.me Such strategies offer flexibility in introducing the required functional groups and building complexity systematically. youtube.comlibretexts.org

A plausible retrosynthetic analysis suggests that the target aldehyde could be derived from its corresponding oxirane, which in turn can be synthesized from 1,1-bis(4-fluorophenyl)ethene. This alkene precursor can be prepared from 4,4'-difluorobenzophenone through a Wittig reaction or by reaction with a methyl Grignard reagent followed by dehydration. This entire sequence represents a logical and feasible multi-step pathway:

Step 1: Reaction of 4,4'-difluorobenzophenone with methylmagnesium bromide.

Step 2: Acid-catalyzed dehydration of the resulting tertiary alcohol to form 1,1-bis(4-fluorophenyl)ethene.

Step 3: Epoxidation of the alkene using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield 2,2-Bis(4-fluorophenyl)oxirane.

Step 4: Regioselective Lewis acid-catalyzed rearrangement of the oxirane to afford the final product, this compound.

Conversions from Fluorinated Stilbene (B7821643) Derivatives

One synthetic approach to this compound involves the conversion of fluorinated stilbene derivatives. For instance, a substituted stilbene, such as 1,1-bis(4-fluorophenyl)-2-methoxyethene, can serve as a direct precursor. The conversion typically proceeds via hydrolysis of the enol ether functionality. This reaction is generally acid-catalyzed, where the protonation of the double bond initiates a sequence of steps that ultimately cleaves the ether linkage and forms the aldehyde.

The general mechanism involves the addition of water across the double bond, followed by the elimination of methanol (B129727) to yield the target aldehyde. The stability of the diaryl-substituted carbocation intermediate plays a crucial role in facilitating this transformation.

| Precursor | Reagents | Product | Key Transformation |

| 1,1-bis(4-fluorophenyl)-2-methoxyethene | H₃O⁺ (aq. Acid) | This compound | Hydrolysis of enol ether |

Transformations Involving Fluorinated Styrene Oxides

The rearrangement of epoxides, specifically fluorinated styrene oxides, presents another viable pathway to this compound. This transformation, known as the Meinwald rearrangement, is typically catalyzed by Lewis acids. rsc.org The reaction begins with the coordination of the Lewis acid to the oxygen atom of the epoxide ring, which facilitates ring-opening to form a carbocation intermediate. core.ac.ukyoutube.com

For an epoxide like 2,2-bis(4-fluorophenyl)oxirane, the Lewis acid-catalyzed ring-opening would generate a tertiary carbocation stabilized by the two fluorophenyl groups. A subsequent 1,2-hydride shift from the adjacent carbon atom leads to the formation of the more stable carbonyl group, yielding the desired diarylacetaldehyde. The choice of Lewis acid (e.g., BF₃·OEt₂) and reaction conditions can influence the selectivity and yield of the rearrangement. rsc.orgcore.ac.uk

| Precursor | Catalyst | Product | Reaction Type |

| 2,2-bis(4-fluorophenyl)oxirane | Lewis Acid (e.g., BF₃·OEt₂) | This compound | Meinwald Rearrangement |

Utility of Halogenated Intermediates in Sequential Syntheses

Sequential syntheses utilizing halogenated intermediates offer a multi-step but controlled route to this compound. A common strategy involves the preparation of a β-haloalcohol, such as 2,2-bis(4-fluorophenyl)-2-chloroethanol. wikipedia.orgsioc-journal.cn This intermediate can be synthesized, for example, by the reduction of a corresponding α-chloro ketone.

Once the chloroethanol derivative is obtained, it can be converted to the aldehyde. One possible method is through an oxidation reaction that is selective for the primary alcohol, followed by or concurrent with the removal of the chlorine atom. Alternatively, treatment with a base could induce the formation of an epoxide in situ, which then rearranges to the aldehyde under the reaction conditions, linking this method to the one described in section 2.3.2.

A representative sequence could be:

Formation of the Halogenated Ketone : Acylation of a suitable aromatic precursor followed by α-halogenation.

Reduction to the Haloalcohol : Reduction of the ketone to the corresponding alcohol, for instance, using sodium borohydride (B1222165). sioc-journal.cnresearchgate.net

Conversion to Aldehyde : Oxidation and/or rearrangement to yield this compound.

Emerging Synthetic Strategies for Alpha-Diaryl Aldehydes

The synthesis of α,α-diaryl aldehydes and their derivatives is an active area of research, with several innovative strategies emerging. acs.orgacs.org These new methods aim to improve efficiency, selectivity, and substrate scope.

Visible-light-mediated photocatalysis has surfaced as a powerful tool. rsc.orgnih.govnih.gov For instance, a one-step synthesis of α-alkoxy/hydroxy diarylacetaldehydes has been developed using a visible-light-mediated oxidative coupling of alkynes with benzoquinone and alcohols. rsc.org This method allows for the construction of a highly functionalized quaternary center at room temperature. rsc.org

Other modern approaches include the development of one-pot reactions that combine multiple transformations in a single vessel, enhancing atom economy and reducing waste. researchgate.net Synergistic enantioselective catalysis and metal-free methodologies are also being explored to overcome the challenges associated with constructing sterically hindered α,α-disubstituted carbonyl compounds. researchgate.netnih.gov These advanced strategies, while not all directly applied to this compound yet, represent the forefront of synthetic chemistry for this class of molecules and hold promise for future applications. nih.govresearchgate.netnih.gov

| Strategy | Key Features | Potential Advantages |

| Visible-Light Photocatalysis rsc.orgnih.gov | Uses light as an energy source; often proceeds under mild conditions. | High selectivity, energy efficiency, access to novel reaction pathways. |

| One-Pot Sequential Reactions nih.govresearchgate.net | Combines multiple synthetic steps without isolating intermediates. | Increased efficiency, reduced waste, time-saving. |

| Synergistic Enantioselective Catalysis researchgate.netnih.gov | Uses multiple catalysts to control stereochemistry. | Access to chiral α,α-disubstituted aldehydes with high enantiopurity. |

| Metal-Free Methodologies researchgate.net | Avoids the use of transition metal catalysts. | Reduced cost, lower toxicity, easier purification. |

Chemical Reactivity and Mechanistic Studies of 2,2 Bis 4 Fluorophenyl Acetaldehyde

Nucleophilic Addition Reactions to the Aldehyde Carbonyl Center

Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. chadsprep.comyoutube.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields the final alcohol product. youtube.com For 2,2-Bis(4-fluorophenyl)acetaldehyde, the reactivity of the carbonyl group is heightened by the inductive effect of the two fluorine atoms on the phenyl rings.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to aldehydes to form new carbon-carbon bonds. libretexts.orgyoutube.com The reaction of this compound with these reagents is expected to produce secondary alcohols. The general transformation involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. youtube.com

The reaction is typically carried out in anhydrous ether or tetrahydrofuran (B95107) (THF) to prevent the quenching of the highly basic organometallic reagent. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups.

Table 1: Hypothetical Reactions of this compound with Organometallic Reagents

| Organometallic Reagent | Product |

| Methylmagnesium bromide (CH₃MgBr) | 3,3-Bis(4-fluorophenyl)-2-butanol |

| Phenyllithium (C₆H₅Li) | 1,2,2-Tris(4-fluorophenyl)ethanol |

| Vinylmagnesium chloride (CH₂=CHMgCl) | 1,1-Bis(4-fluorophenyl)-3-buten-2-ol |

Aldehydes undergo condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. These reactions typically proceed via a nucleophilic addition of the nitrogen atom to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the final product. latech.edu

The reaction of this compound with primary amines (R-NH₂) is expected to yield imines, also known as Schiff bases. With hydroxylamine (B1172632) (NH₂OH), the product is an oxime, and with hydrazine (B178648) (H₂N-NH₂) and its derivatives (e.g., 2,4-dinitrophenylhydrazine), the corresponding hydrazones are formed. These reactions are often catalyzed by a small amount of acid.

Table 2: Condensation Reactions of this compound with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Intermediate | Product | Product Class |

| Aniline (C₆H₅NH₂) | Carbinolamine | N-(2,2-Bis(4-fluorophenyl)ethylidene)aniline | Imine (Schiff Base) |

| Hydroxylamine (NH₂OH) | Carbinolamine | This compound oxime | Oxime |

| Hydrazine (H₂N-NH₂) | Carbinolamine | This compound hydrazone | Hydrazone |

Alpha-Carbon Reactivity: Enolization, Alkylation, and Substitution Pathways

The hydrogen atom on the alpha-carbon of this compound is acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the two 4-fluorophenyl rings. This acidity allows for the formation of an enolate ion upon treatment with a suitable base.

The deprotonation of this compound at the alpha-carbon by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), results in the formation of a resonance-stabilized enolate. The negative charge is delocalized over the alpha-carbon, the carbonyl carbon, and the carbonyl oxygen. The steric bulk of the two 4-fluorophenyl groups will influence the geometry of the resulting enolate, which can exist as either the E or Z isomer. The stereochemical configuration of the enolate is crucial as it can dictate the stereochemical outcome of subsequent reactions.

The enolate of this compound can act as a nucleophile and react with various electrophiles, most commonly alkyl halides, in an α-alkylation reaction. When this reaction is performed under conditions that favor the formation of one enantiomer over the other, it is termed an asymmetric alkylation. rsc.org This process allows for the creation of a new chiral center at the alpha-position.

Several strategies can be employed to achieve high enantioselectivity in these reactions. One common approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the approach of the electrophile. nih.gov Another method utilizes chiral phase-transfer catalysts to create a chiral environment around the enolate. nih.gov

Table 3: Hypothetical Asymmetric α-Alkylation of this compound

| Alkylating Agent | Chiral Method | Potential Product (Major Enantiomer) |

| Methyl iodide (CH₃I) | Chiral Auxiliary (e.g., Evans auxiliary) | (R)- or (S)-2,2-Bis(4-fluorophenyl)propanal |

| Benzyl bromide (BnBr) | Chiral Phase-Transfer Catalyst | (R)- or (S)-2,2-Bis(4-fluorophenyl)-3-phenylpropanal |

| Allyl bromide (CH₂=CHCH₂Br) | Chiral Amine Catalyst | (R)- or (S)-2,2-Bis(4-fluorophenyl)pent-4-enal |

The chiral α,α-disubstituted aldehydes obtained from asymmetric alkylation are valuable synthetic intermediates. nih.govresearchgate.net They possess a quaternary stereocenter and can be readily transformed into a variety of other functional groups, making them useful building blocks for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. rsc.orgmdpi.com

For example, the aldehyde functionality can be reduced to a primary alcohol, oxidized to a carboxylic acid, or converted into an amine via reductive amination. These transformations can typically be performed without affecting the stereochemical integrity of the newly formed chiral center, thus preserving the enantiomeric purity of the molecule. The resulting chiral alcohols, acids, and amines with a diaryl quaternary center are important structural motifs in medicinal chemistry.

Oxidative and Reductive Transformations of the Aldehyde Functionality

The aldehyde group in this compound is a key site for chemical modification, readily undergoing both oxidation to form carboxylic acid derivatives and reduction to yield primary alcohols.

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group can be selectively oxidized to a carboxylic acid, yielding 2,2-Bis(4-fluorophenyl)acetic acid. This transformation is a fundamental process in organic synthesis. Various modern oxidation protocols are effective for this conversion, offering high yields and compatibility with a range of functional groups.

A common and efficient method involves the use of a combination of Selectfluor and sodium bromide. nih.gov In this system, Selectfluor acts as a powerful yet mild oxidant. The reaction is typically performed in a mixed solvent system, such as acetonitrile (B52724) and water, to facilitate the reaction. nih.gov Mechanistic studies suggest that the active oxidizing agent is hypobromous acid, which is generated in situ from the rapid oxidation of the bromide ion by Selectfluor. nih.gov

Another widely used method is the two-step, one-pot procedure employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst. nih.gov The alcohol is first oxidized to the aldehyde using TEMPO and sodium hypochlorite (B82951) (NaOCl), followed by further oxidation to the carboxylic acid with sodium chlorite (B76162) (NaClO₂). nih.gov This method is particularly useful for substrates where intermediate aldehyde isolation is difficult or undesirable.

The table below summarizes typical reagent systems for the oxidation of aldehydes to carboxylic acids, which are applicable to this compound.

Table 1: Reagent Systems for Selective Oxidation of Aldehydes

| Oxidizing System | Typical Solvents | Conditions | Key Features |

|---|---|---|---|

| NaBr / Selectfluor | Acetonitrile / Water | Room Temperature | Operationally simple, uses inexpensive reagents. nih.gov |

| TEMPO / NaOCl, then NaClO₂ | Dichloromethane / Water | Biphasic, Room Temp. | Two-step, one-pot procedure; mild conditions. nih.gov |

| Potassium Permanganate (KMnO₄) | Acetone / Water | 0°C to Room Temp. | Strong, classic oxidant; requires careful control. |

Controlled Reduction to Primary Alcohols

The controlled reduction of the aldehyde group in this compound produces the corresponding primary alcohol, 2,2-Bis(4-fluorophenyl)ethanol. This transformation is typically achieved using hydride-based reducing agents.

The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like ethanol (B145695) or methanol (B129727). It effectively reduces aldehydes and ketones without affecting other functional groups like esters or amides. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.

The general reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate. youtube.com

Table 2: Reagent Systems for Controlled Reduction of Aldehydes

| Reducing Agent | Typical Solvents | Conditions | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temp. | Mild and selective for aldehydes/ketones. youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0°C to Room Temp. | Powerful, non-selective; reacts with water. youtube.com |

Reactivity of the Bis(4-fluorophenyl) Moiety

The two 4-fluorophenyl rings are the other major sites of reactivity in the molecule, particularly for electrophilic aromatic substitution reactions.

Aromatic Electrophilic Substitution on the Fluorinated Phenyl Rings

The fluorinated phenyl rings can undergo electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. youtube.comyoutube.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. youtube.com

The outcome of EAS on the bis(4-fluorophenyl) moiety is governed by the directing effects of the substituents already present on the ring: the fluorine atom and the large 2,2-diaryl-acetaldehyde group.

Fluorine : As a halogen, fluorine is an ortho-, para-directing group. This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. However, due to its high electronegativity, it is also a deactivating group, making the ring less reactive than benzene.

2,2-diaryl-acetaldehyde group : This alkyl-type substituent is also ortho-, para-directing. However, its significant steric bulk would likely hinder attack at the ortho positions (positions 3 and 5), making substitution at the para position (relative to the benzylic carbon) impossible as it is already occupied by the fluorine atom.

Therefore, electrophilic attack is most likely to occur at the positions ortho to the fluorine atoms (positions 3 and 5 on each ring), despite some steric hindrance.

Influence of Fluorine Substitution on Electronic Properties and Reactivity

Inductive Effect (-I) : Fluorine is the most electronegative element, so it strongly withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. researchgate.net

Mesomeric (Resonance) Effect (+M) : Fluorine possesses lone pairs of electrons in its p-orbitals that can be donated to the pi-system of the benzene ring. This resonance effect increases the electron density at the ortho and para positions. researchgate.net

For halogens, the deactivating inductive effect is stronger than the activating resonance effect, leading to a net deactivation of the ring. However, the resonance effect is still responsible for directing incoming electrophiles to the ortho and para positions. Studies on fluorinated N-heterocyclic carbenes and other aromatic systems confirm that fluorine substitution generally enhances the π-accepting ability of the aromatic system. mdpi.comnih.gov

Detailed Mechanistic Investigations of Key Reactions

The mechanisms for the core transformations of this compound follow well-established pathways in organic chemistry.

Mechanism of Aldehyde Oxidation : In many aqueous oxidation reactions, the first step is the hydration of the aldehyde carbonyl group to form a geminal diol (hydrate). This hydrate (B1144303) is the species that is actually oxidized. For instance, in a TEMPO-catalyzed oxidation, the oxoammonium ion (the active form of TEMPO) abstracts a hydrogen atom from the hydrate, leading to the formation of the carboxylic acid. nih.gov

Mechanism of Aldehyde Reduction : The reduction with hydride reagents like NaBH₄ involves the transfer of a hydride ion (H⁻) from the boron-hydride complex to the electrophilic carbonyl carbon. This nucleophilic attack breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate. In the final step, a protic solvent (like methanol) provides a proton to neutralize the alkoxide, yielding the primary alcohol. youtube.com

Mechanism of Electrophilic Aromatic Substitution : The general mechanism for EAS proceeds in two steps. First, the π-electrons of the aromatic ring attack the strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the second step, a weak base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the carbon atom that bears the new electrophile, restoring the ring's aromaticity and yielding the substituted product. youtube.com

Kinetic Isotope Effect Studies in Hydrogen Abstraction Reactions

No experimental or theoretical studies detailing the kinetic isotope effect (KIE) for hydrogen abstraction reactions involving this compound have been reported. Such studies would be invaluable for understanding the rate-determining steps and the nature of the transition state during reactions where the aldehydic hydrogen is abstracted. For instance, comparing the reaction rates of this compound with its deuterated analogue (where the aldehydic hydrogen is replaced by deuterium) would provide significant insight into the C-H bond-breaking process. However, the scientific literature currently lacks any data, such as rate constants or KIE values, for this compound.

Transition State Analysis in Catalytic Conversions

Similarly, there is a notable absence of research on the transition state analysis for catalytic conversions of this compound. Investigations into the transition state geometries, energies, and electronic structures are crucial for understanding catalyst-substrate interactions and for the rational design of more efficient catalytic systems. Techniques such as computational modeling (e.g., Density Functional Theory) are often employed to map out the potential energy surface of a reaction and characterize its transition states. At present, no such analyses for the catalytic transformation of this compound have been published.

Advanced Applications of 2,2 Bis 4 Fluorophenyl Acetaldehyde in Complex Molecule Synthesis

Building Blocks for Polyaromatic and Fused Ring Systems

The unique structure of 2,2-Bis(4-fluorophenyl)acetaldehyde makes it an attractive precursor for the synthesis of complex aromatic and heterocyclic systems where the presence of multiple fluorine atoms is desired.

The aldehyde group of this compound is a key functional group for constructing heterocyclic rings. Through condensation reactions with various dinucleophiles, it can be used to form a range of fluorinated heterocyclic systems. For example, reactions with substituted hydrazines can yield pyrazole derivatives, while condensation with β-ketoesters or malononitrile can lead to the formation of substituted pyridines or other complex heterocyclic structures. The presence of the two 4-fluorophenyl groups on the adjacent carbon atom is crucial in imparting specific electronic and steric properties to the resulting heterocyclic scaffold. These fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to their unique biological activities and physical properties.

Beyond heterocycles, this compound is a precursor for advanced polyaromatic compounds. The aldehyde functionality can be transformed through various synthetic methodologies, such as Wittig-type reactions or Grignard additions, to extend the carbon framework. Subsequent cyclization reactions, such as electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, can then be employed to construct fused aromatic ring systems. This approach allows for the precise installation of the bis(4-fluorophenyl)methylidene moiety into larger polycyclic aromatic hydrocarbons (PAHs) or other complex aromatic architectures.

Role in the Synthesis of Fluorinated Amino Acid Analogs

Fluorinated amino acids are of great interest as they can act as enzyme inhibitors or be incorporated into peptides to enhance their stability and biological activity. The introduction of fluorine can significantly alter the properties of amino acids and the peptides that contain them.

While not directly a difluoro compound itself, this compound is a key starting material for synthesizing analogs of β,β-difluorophenylalanine. The synthesis of β,β-difluorophenylalanine derivatives often starts from corresponding aldehydes. A general synthetic route involves the conversion of the aldehyde to a cyanohydrin, followed by hydrolysis to an α-hydroxy ester. Oxidation of the alcohol to a ketone, and subsequent reductive amination, yields the desired racemic β,β-diaryl-substituted amino acid. Stereoselective methods can be employed during the reductive amination step, for instance, by using a chiral auxiliary or an asymmetric catalyst to control the stereochemistry of the newly formed chiral center.

Table 1: General Synthetic Pathway to β,β-disubstituted Phenylalanine Analogs

| Step | Reaction | Intermediate/Product |

| 1 | Cyanohydrin formation | α-Hydroxy nitrile |

| 2 | Acid hydrolysis | α-Hydroxy ester |

| 3 | Oxidation (e.g., Dess-Martin) | α-Keto ester |

| 4 | Reductive amination | Racemic β,β-diaryl-α-amino acid |

This table represents a general approach and specific reagents and conditions would be optimized for this compound.

Precursor for Highly Functionalized Aliphatic and Aromatic Derivatives

The reactivity of the aldehyde group allows for the use of this compound in various reactions to create highly substituted molecules.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The Kabachnik–Fields reaction is a prominent MCR used for the synthesis of α-aminophosphonates. This reaction involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite.

In this context, this compound can serve as the carbonyl component. The reaction proceeds through the initial formation of an imine from the aldehyde and an amine, which is then attacked by the dialkyl phosphite in a hydrophosphonylation step to yield the α-aminophosphonate product. These products are valuable as they are phosphorus analogs of α-amino acids and are known to exhibit a range of biological activities, including as enzyme inhibitors.

Table 2: Example of a Kabachnik-Fields Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Primary or Secondary Amine | Dialkyl Phosphite | α-Amino-β,β-bis(4-fluorophenyl)ethylphosphonate |

This table illustrates the components of a potential Kabachnik-Fields reaction using the specified aldehyde.

Utility in Catalyst-Free Cross-Aldol Bioconjugations

Currently, there is a lack of specific published research detailing the application of this compound in catalyst-free cross-aldol bioconjugations. While the field of bioconjugation has seen significant advancements, including the development of catalyst-free methods to form carbon-carbon bonds under physiological conditions, the utility of this particular aldehyde has not been reported in the available scientific literature.

General methodologies for catalyst-free cross-aldol bioconjugations often rely on the reaction of an enolizable aldehyde with a protein modified to contain a reactive carbonyl or α-oxo aldehyde. These reactions are advantageous as they proceed without the need for potentially toxic metal catalysts, making them suitable for biological systems. However, studies have thus far focused on other aldehydes, and the specific reactivity and efficiency of this compound in this context remain unexplored.

Intermediate in Cascade and Domino Reaction Sequences

There is no available scientific literature that describes the use of this compound as an intermediate in cascade or domino reaction sequences. Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, thereby reducing the number of synthetic steps, solvent usage, and waste generation. These elegant processes are of great interest in the synthesis of complex molecules.

While various aldehydes serve as key building blocks and intermediates in a wide array of cascade and domino reactions, the specific role of this compound in such transformations has not been documented. Therefore, no detailed research findings or data tables on its application as an intermediate in these reaction sequences can be provided at this time.

Analytical Methodologies for Research on 2,2 Bis 4 Fluorophenyl Acetaldehyde and Its Derivatives

Chromatographic Separation Techniques for Compound Analysis

Chromatography is an indispensable tool for separating components from a mixture, making it essential for the analysis of 2,2-Bis(4-fluorophenyl)acetaldehyde and its derivatives.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds. For aldehydes like this compound, which may lack a strong chromophore for standard UV detection, pre-column derivatization is a common strategy to enhance detectability and improve chromatographic separation. mdpi.comacademicjournals.org

The process involves reacting the aldehyde with a derivatizing agent to form a stable, highly conjugated product that can be easily detected by a UV-Vis or fluorescence detector. mdpi.com A widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group of the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. nih.govscioninstruments.com This derivative is typically yellow-orange and exhibits strong absorbance at a specific wavelength (around 350-360 nm), significantly increasing the sensitivity of the analysis. nih.govresearchgate.net

The derivatized sample is then injected into an HPLC system, commonly equipped with a reverse-phase C18 column. scioninstruments.comresearchgate.net Separation is achieved by eluting the components with a mobile phase, which is typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target analyte from impurities or other components in the sample matrix. academicjournals.org The method's robustness, reproducibility, and simplicity make it a popular choice for quantifying carbonyl compounds. mdpi.com

Table 1: Typical HPLC Parameters for Analysis of Aldehyde-DNPH Derivatives

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., µBondapak™) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water mixture | Elution of the derivatized compound. |

| Elution Mode | Gradient or Isocratic | To achieve optimal separation and peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. researchgate.net |

| Detector | UV-Vis Diode Array Detector (DAD) | Quantification at maximum absorbance wavelength (e.g., 355-360 nm). nih.gov |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | To form a stable, detectable hydrazone derivative. nih.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility, it can be converted into more volatile derivatives suitable for GC analysis. This approach, especially when coupled with a Mass Spectrometry (MS) detector, provides excellent separation efficiency and definitive compound identification. nih.gov

Derivatization is key to this method. A common reagent used for carbonyl compounds is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or pentafluorophenylhydrazine (B1196947) (PFPH), which reacts with the aldehyde to form a stable oxime or hydrazone derivative, respectively. nih.govshu.edu.cncopernicus.org These derivatives are more volatile and thermally stable, making them ideal for GC analysis. The high fluorine content also enhances sensitivity for electron capture detection (ECD) or mass spectrometry.

The GC-MS system separates the derivatized compounds in a capillary column. mdpi.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. nih.gov This mass spectrum acts as a chemical fingerprint, allowing for unambiguous identification. The combination of GC's high-resolution separation and MS's specific detection makes this method highly sensitive and reliable for identifying and quantifying trace levels of carbonyls in complex matrices. nih.gov

Table 2: Representative GC-MS Parameters for Volatile Aldehyde Derivatives

| Parameter | Typical Condition | Purpose |

| Column | Non-polar capillary column (e.g., TQ-SQC) | Separation of volatile derivatives based on boiling point and polarity. mdpi.com |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. copernicus.org |

| Injection Mode | Split/Splitless | Introduction of the sample onto the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | To separate compounds with a wide range of boiling points. mdpi.com |

| Detector | Mass Spectrometer (MS) | Identification and quantification based on mass-to-charge ratio. |

| Ionization Mode | Electron Ionization (EI) | Fragmentation of the molecule for structural information. copernicus.org |

| Derivatizing Agent | Pentafluorophenylhydrazine (PFPH) | To create a volatile and thermally stable derivative suitable for GC. nih.gov |

Chiral Chromatography for Enantiomeric Purity Assessment

The structure of this compound contains a chiral center at the carbon atom bonded to the two fluorophenyl groups, the aldehyde group, and a hydrogen atom. This means the compound can exist as two non-superimposable mirror images, known as enantiomers. Since enantiomers often have different biological activities, assessing the enantiomeric purity of a sample is critical. Chiral chromatography is the gold standard for separating and quantifying enantiomers. sigmaaldrich.com

This technique relies on a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. sigmaaldrich.com The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation. For compounds containing phenyl rings, such as this compound, cyclodextrin-based CSPs are often effective. sigmaaldrich.com These phases have a chiral cavity into which one enantiomer may fit better than the other, resulting in differential retention.

The separation can be optimized by adjusting various parameters, including the composition of the mobile phase, the column temperature, and the flow rate. sigmaaldrich.com For instance, in reverse-phase mode, the ratio of organic solvent to water can be modified, while in normal-phase mode, different non-polar solvents and polar modifiers are used. Lowering the flow rate can sometimes enhance the resolution between the enantiomeric peaks. sigmaaldrich.com The result is a chromatogram showing two distinct peaks, the areas of which can be integrated to determine the enantiomeric ratio or enantiomeric excess (e/e). sigmaaldrich.com

Table 3: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation

| CSP Type | Functional Group Example | Typical Application |

| Cyclodextrin-Based | β-cyclodextrin derivatives | Broadly applicable for compounds with aromatic rings. sigmaaldrich.com |

| Polysaccharide-Based | Cellulose or amylose (B160209) derivatives | Widely used for a vast range of chiral compounds. |

| Pirkle-Type | (R,R)-Whelk-O 1 | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Effective for separating chiral amines and acids. |

Spectroscopic Characterization Methods in Research Contexts

Spectroscopic methods are used to probe the molecular structure and confirm the identity of a compound by measuring how it interacts with electromagnetic radiation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: This experiment provides information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect to see a distinct signal for the aldehydic proton (CHO) at a downfield chemical shift (typically 9-10 ppm). A signal for the single proton on the chiral carbon (CH) would also be present, likely appearing as a doublet due to coupling with the aldehydic proton. The aromatic protons on the two 4-fluorophenyl rings would produce complex multiplets in the aromatic region of the spectrum (typically 7-8 ppm).

¹³C NMR: This technique detects the carbon atoms in the molecule. Key signals would include the carbonyl carbon of the aldehyde group (at a very downfield shift, ~190-200 ppm), the spiro-carbon attached to the two rings (~70-80 ppm), and several signals in the aromatic region for the different carbons of the fluorophenyl groups. bas.bg The presence of fluorine will cause C-F coupling, which can further aid in signal assignment.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is an essential experiment. It would show a signal for the fluorine atoms on the phenyl rings. The chemical shift and coupling patterns can confirm the 'para' substitution on the phenyl rings.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all ¹H and ¹³C signals by showing correlations between coupled protons, between protons and the carbons they are attached to, and between protons and carbons separated by two or three bonds, respectively. bas.bg

Table 4: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 | Doublet (d) |

| ¹H | Methine (-CHAr₂) | 4.5 - 5.5 | Doublet (d) |

| ¹H | Aromatic (Ar-H) | 7.0 - 7.5 | Multiplets (m) |

| ¹³C | Carbonyl (C=O) | 190 - 200 | Singlet |

| ¹³C | Methine (CHAr₂) | 50 - 60 | Singlet |

| ¹³C | Aromatic (C-F) | 160 - 165 | Doublet (due to ¹JCF coupling) |

| ¹³C | Aromatic (C-H, C-C) | 115 - 140 | Multiple signals |

| ¹⁹F | Aromatic (Ar-F) | -110 to -120 | Singlet or Multiplet |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a newly synthesized or isolated compound. Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). mdpi.com

For this compound (molecular formula C₁₄H₁₀F₂O), HRMS can determine its mass with sufficient precision to distinguish it from other compounds that might have the same nominal mass but a different elemental formula. This exact mass measurement serves as a powerful confirmation of the compound's identity. The technique can also be used to analyze fragment ions, providing further structural information that corroborates data from NMR spectroscopy.

For example, the theoretical monoisotopic mass of C₁₄H₁₀F₂O is calculated to be 248.0699. An HRMS experiment that yields a mass very close to this value provides strong evidence for the presence and correct composition of the target molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

The analysis of the IR and Raman spectra of this compound can be approached by considering the characteristic vibrations of its primary functional moieties.

Aldehyde Group Vibrations

The aldehyde functional group (-CHO) gives rise to some of the most characteristic bands in the vibrational spectrum.

C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most intense and readily identifiable absorptions in an IR spectrum. researchgate.netsigmaaldrich.com For aromatic aldehydes, this band typically appears in the range of 1710-1685 cm⁻¹. nih.govusp.br The conjugation of the carbonyl group with an aromatic ring, as is the case in related structures, can lower the frequency compared to saturated aldehydes. usp.brgia.edu In this compound, the C=O stretch is expected to be a strong band in this region in the IR spectrum. In the Raman spectrum, the C=O stretch is also active, often appearing as a strong, sharp peak.

Aldehydic C-H Stretching: The C-H bond of the aldehyde group exhibits characteristic stretching vibrations. Typically, two bands are observed in the IR spectrum: one near 2850-2800 cm⁻¹ and another, often weaker, band near 2750-2700 cm⁻¹. researchgate.netsigmaaldrich.com The presence of this pair of bands is a strong indicator of an aldehyde functional group. usp.br These vibrations are also observable in the Raman spectrum.

Aldehydic C-H Bending: The in-plane bending vibration of the aldehydic C-H group can be found in the 1420-1380 cm⁻¹ region of the IR spectrum.

4-Fluorophenyl Group Vibrations

The two 4-fluorophenyl rings contribute a number of characteristic bands to the spectrum, arising from carbon-hydrogen, carbon-carbon, and carbon-fluorine vibrations.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically appear as a group of bands in the region of 3100-3000 cm⁻¹ in both IR and Raman spectra.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings give rise to a set of bands, usually of variable intensity, in the 1620-1450 cm⁻¹ region. For para-substituted benzene (B151609) derivatives, characteristic bands are often observed near 1600 cm⁻¹, 1585 cm⁻¹, 1510 cm⁻¹, and 1450 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibration is a key feature for identifying the fluoro-substituent. This vibration typically gives rise to a strong absorption in the IR spectrum in the range of 1260-1100 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

Aromatic C-H Bending: The out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong absorption is expected in the 850-800 cm⁻¹ region of the IR spectrum.

Skeletal Vibrations

The following tables summarize the expected characteristic vibrational frequencies for this compound based on the analysis of its functional groups.

Table 1: Predicted Infrared (IR) Active Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2850-2800 | Medium | C-H Stretch | Aldehyde |

| 2750-2700 | Weak-Medium | C-H Stretch (Fermi Resonance) | Aldehyde |

| 1710-1685 | Strong | C=O Stretch | Aldehyde |

| 1610-1590 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1515-1495 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1420-1380 | Medium | C-H Bend | Aldehyde |

| 1260-1100 | Strong | C-F Stretch | Fluoroaromatic |

| 850-800 | Strong | C-H Out-of-Plane Bend | p-Disubstituted Ring |

Table 2: Predicted Raman Active Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3100-3000 | Strong | C-H Stretch | Aromatic |

| 2850-2800 | Medium | C-H Stretch | Aldehyde |

| 1710-1685 | Medium-Strong | C=O Stretch | Aldehyde |

| 1610-1590 | Very Strong | C=C Stretch (Ring Breathing) | Aromatic Ring |

| 1260-1100 | Medium | C-F Stretch | Fluoroaromatic |

| 1010-990 | Strong | Ring Breathing Mode | Aromatic Ring |

It is important to note that the actual experimental spectra may show slight deviations from these predicted values due to the specific electronic and steric environment within the molecule, as well as potential intermolecular interactions in the solid state or solvent effects in solution. A comprehensive analysis would typically involve computational modeling, such as Density Functional Theory (DFT) calculations, to predict the vibrational frequencies and intensities with higher accuracy and to aid in the definitive assignment of the observed spectral bands. researchgate.netnih.gov

Theoretical and Computational Chemistry of 2,2 Bis 4 Fluorophenyl Acetaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering insights into their structure and reactivity. For molecules containing fluorophenyl groups, DFT calculations, often using basis sets like 6-311++G(d,p), are employed to optimize molecular geometry and compute various electronic parameters. lboro.ac.uk

Elucidation of Molecular Orbitals and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

In related fluorophenyl-containing compounds, the HOMO is typically distributed over the phenyl rings, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is often localized on other parts of the molecule, such as a carbonyl group or an adjacent ring system, highlighting potential sites for nucleophilic attack.

Mulliken atomic charge analysis, another output of DFT calculations, helps to quantify the electronic charge on each atom within the molecule. This analysis can pinpoint which atoms are electron-rich (more negative) and which are electron-poor (more positive), further clarifying the molecule's reactive sites. For instance, in a related oxadiazole derivative, the carbon atoms of the phenyl rings and specific carbons in the heterocyclic ring were predicted to be targets for nucleophilic attack based on their positive charges. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies from a Related Fluorophenyl Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) and is illustrative of typical values for such compounds. researchgate.net

Analysis of the Electrostatic Potential Surface for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map uses a color scale to represent different electrostatic potential regions. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net Green or white regions represent neutral potential.

For aromatic compounds containing carbonyl groups, the most negative potential (red region) is consistently found around the oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles. researchgate.net The hydrogen atoms of the phenyl rings, often depicted in blue, represent the most positive regions, susceptible to nucleophilic attack. researchgate.net In a related pyridazinone derivative, the MEP analysis suggested that nitrogen atoms were electronegative sites. mdpi.com

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to model chemical reactions, allowing for the prediction of reaction mechanisms, the identification of transient intermediates, and the calculation of energy barriers.

Prediction of Reaction Energetics and Rate-Determining Steps

By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the energy profile of a reaction pathway. The highest energy barrier along this pathway corresponds to the rate-determining step of the reaction. For example, in the DFT study of an allene (B1206475) oxide rearrangement, calculations were able to identify the reactive intermediate and determine the energetics of the conversion, which were in agreement with experimental observations. nih.gov Similarly, in the oxidation of ethanol (B145695), DFT calculations have been used to investigate the reaction network and identify the steps with the highest energy barriers. researchgate.net

Investigation of Fluorine Substituent Effects on Chemical Properties and Reactivity

The presence of fluorine atoms on the phenyl rings of 2,2-bis(4-fluorophenyl)acetaldehyde has a significant impact on its chemical properties and reactivity. Fluorine is a highly electronegative atom, which influences the electron distribution within the molecule through inductive effects. This can enhance the binding affinity of the molecule to biological targets such as enzymes or receptors.

Computational studies on fluoro-analogs of other compounds have shown that fluorine substitution can lead to more favorable docking energy scores in biological systems. nih.gov The strong electron-withdrawing nature of fluorine can also affect the reactivity of the aromatic ring, for example, by making it more susceptible to nucleophilic aromatic substitution under certain conditions.

Influence of Fluorine on Acidity/Basicity and Stability of Intermediates

The presence of fluorine atoms on the phenyl rings of this compound has a profound impact on the acidity of the α-hydrogen (the hydrogen atom on the carbon adjacent to the carbonyl group) and the stability of the corresponding conjugate base, the enolate.

The acidity of α-hydrogens in aldehydes and ketones is a well-established phenomenon, primarily attributed to the resonance stabilization of the resulting enolate anion. For this compound, the removal of the α-proton results in an enolate intermediate. The stability of this intermediate is crucial in determining the pKa of the α-hydrogen.

The fluorine atoms at the para-position of each phenyl ring exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the molecule, leading to a decrease in electron density around the α-carbon. This polarization facilitates the departure of the α-proton and significantly stabilizes the negative charge of the resulting enolate. The electron-withdrawing nature of fluorine enhances the acidity of the α-hydrogen compared to its non-fluorinated analog, 2,2-diphenylacetaldehyde.

Furthermore, the stability of other potential intermediates, such as carbocations that could be formed during certain reactions, would also be influenced by the fluorine substituents. A carbocation at the α-position would be destabilized by the electron-withdrawing fluorine atoms.

The basicity of the molecule, primarily associated with the lone pairs of electrons on the carbonyl oxygen, is also modulated by the fluorine atoms. The inductive withdrawal of electron density by the fluorophenyl groups reduces the electron density on the carbonyl oxygen, thereby decreasing its basicity.

Future Research Directions and Unexplored Reactivity of 2,2 Bis 4 Fluorophenyl Acetaldehyde

Development of Novel Catalytic and Stereoselective Syntheses

The development of new catalytic and stereoselective methods for the synthesis of 2,2-Bis(4-fluorophenyl)acetaldehyde and its derivatives is a pivotal area for future research. While methods for the synthesis of diarylacetaldehydes exist, the focus is shifting towards more efficient, enantioselective, and sustainable catalytic processes.

Future research in this domain will likely concentrate on the following:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitable precursor, such as a derivative of bis(4-fluorophenyl)ketene, using chiral transition metal catalysts (e.g., Rhodium, Ruthenium, or Iridium complexes with chiral phosphine (B1218219) ligands) could provide a direct route to enantioenriched this compound.

Catalytic Asymmetric α-Arylation: The development of catalytic methods for the asymmetric α-arylation of a 4-fluorophenylacetaldehyde enolate or its equivalent with a 4-fluorophenyl halide would be a powerful strategy. This could involve the use of palladium or copper catalysts with chiral ligands to control the stereochemistry of the newly formed C-C bond.

Enantioselective Aldol (B89426) Reactions: The catalytic enantioselective aldol reaction of a suitable enolate with a 4-fluorobenzaldehyde (B137897) derivative could be another viable approach. This would require the development of highly selective catalysts that can control both the diastereo- and enantioselectivity of the reaction. A convergent cascade approach involving a catalyzed O-H insertion/aldol cyclization could also be explored for the synthesis of related lactone structures. nsf.gov

Direct Asymmetric α-Fluorination: Research into the direct asymmetric α-fluorination of aldehydes using organocatalysts or transition metal catalysts could be extended to the synthesis of derivatives of this compound with additional fluorine atoms at the α-position. nih.gov

A key challenge in this area is the control of the quaternary stereocenter at the α-position of the aldehyde. The development of catalytic systems that can effectively control this stereocenter will be crucial for accessing a wider range of chiral derivatives of this compound for various applications.

Table 1: Potential Catalytic Approaches for Stereoselective Synthesis

| Catalytic Approach | Precursors | Catalyst Type | Potential Outcome |

| Asymmetric Hydrogenation | Bis(4-fluorophenyl)ketene derivative | Chiral Rh, Ru, or Ir complexes | Enantioenriched this compound |

| Asymmetric α-Arylation | 4-Fluorophenylacetaldehyde enolate equivalent + 4-Fluorophenyl halide | Chiral Pd or Cu complexes | Enantioenriched this compound |

| Enantioselective Aldol Reaction | Suitable enolate + 4-Fluorobenzaldehyde derivative | Chiral organocatalysts or metal complexes | Diastereo- and enantioenriched aldol adduct |

| Direct Asymmetric α-Fluorination | This compound | Chiral organocatalysts or metal complexes | α-Fluoro-2,2-Bis(4-fluorophenyl)acetaldehyde |

Exploration of Bio-orthogonal Reactions Involving the Aldehyde Group

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The aldehyde functionality of this compound makes it an attractive candidate for bio-orthogonal applications, particularly for the labeling and tracking of biomolecules. nih.govnih.gov

Future research in this area could explore:

Oxime and Hydrazone Ligations: The reaction of the aldehyde group with aminooxy or hydrazine-functionalized biomolecules to form stable oxime or hydrazone linkages is a well-established bio-orthogonal reaction. nih.govacs.org The application of this chemistry to this compound could enable the development of novel probes for in vivo imaging and diagnostics. nih.gov

Pictet-Spengler Ligation: The Pictet-Spengler ligation, which involves the reaction of an aldehyde with a tryptamine (B22526) derivative, could be another avenue for the bio-orthogonal functionalization of biomolecules with the this compound scaffold. youtube.com

Development of Novel Bio-orthogonal Reactions: There is an ongoing effort to develop new bio-orthogonal reactions with improved kinetics and stability. Research could focus on designing novel reaction partners for the aldehyde group of this compound that exhibit enhanced reactivity and selectivity in biological media.

The incorporation of the bis(4-fluorophenyl) motif could offer advantages in terms of the physicochemical properties of the resulting bioconjugates, such as increased metabolic stability or altered lipophilicity, which could be beneficial for drug delivery or imaging applications.

Integration into Flow Chemistry Systems for Enhanced Productivity

Flow chemistry, the process of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages such as improved safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. nih.govyoutube.comyoutube.com The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a promising area for future research.

Key areas of investigation include:

Continuous Synthesis of the Aldehyde: Developing a continuous flow process for the synthesis of this compound would allow for its on-demand production, avoiding the need to store potentially unstable aldehydes. This could involve the use of packed-bed reactors with immobilized catalysts or reagents. acs.orgbeilstein-journals.org

Flow-Based Derivatization: The aldehyde group can be readily derivatized in a flow system to generate a library of compounds for screening purposes. For example, reductive amination, Wittig reactions, or aldol condensations could be performed in a continuous manner.

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process without the need for intermediate purification. amt.uk This could be applied to the synthesis of complex molecules starting from this compound.

Fluorination in Flow: Given the presence of fluorine in the molecule, the use of flow chemistry for any subsequent fluorination steps would be highly advantageous due to the often hazardous nature of fluorinating reagents. pharmtech.comvapourtec.comresearchgate.net

The adoption of flow chemistry for the synthesis and derivatization of this compound could significantly enhance productivity and facilitate the exploration of its chemical space.

Design of Next-Generation Fluorinated Molecular Scaffolds

The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. nih.gov The this compound core can serve as a versatile building block for the design of next-generation fluorinated molecular scaffolds with potential applications in medicinal chemistry and materials science. nih.govsciencedaily.commdpi.com

Future research in this direction could focus on:

Synthesis of Novel Heterocycles: The aldehyde group can be used as a handle to construct a variety of heterocyclic systems, such as pyridines, pyrimidines, or imidazoles, which are common motifs in bioactive molecules. The presence of the two fluorophenyl groups could impart unique properties to these new scaffolds.

Development of Conformationally Restricted Analogues: The synthesis of conformationally restricted analogues of this compound, for example, by incorporating the diarylmethyl group into a ring system, could lead to molecules with enhanced selectivity for biological targets.

Computational Design of Novel Scaffolds: Computational methods can be employed to design new molecular scaffolds based on the this compound framework with optimized properties for specific applications. nih.govplos.org This could involve predicting binding affinities to protein targets or calculating electronic properties for materials science applications.

The exploration of this compound as a scaffold for new fluorinated molecules holds significant promise for the discovery of novel compounds with enhanced performance in various fields.

Table 2: Potential Applications of Novel Fluorinated Scaffolds

| Scaffold Type | Potential Application | Key Feature |

| Heterocyclic Derivatives | Medicinal Chemistry | Bioisosteric replacement, altered solubility |

| Conformationally Restricted Analogues | Drug Discovery | Increased target selectivity, reduced off-target effects |

| Computationally Designed Scaffolds | Materials Science | Tunable electronic properties, enhanced stability |

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Profiling

A thorough understanding of reaction mechanisms and kinetics is crucial for the optimization of chemical processes. Advanced spectroscopic and in situ monitoring techniques can provide valuable insights into the reactions of this compound. spectroscopyonline.com

Future research in this area should involve:

In Situ IR and NMR Spectroscopy: The use of in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can allow for the real-time monitoring of reaction progress, the identification of transient intermediates, and the determination of reaction kinetics. libretexts.orgopenstax.orgpressbooks.pub This would be particularly useful for studying the catalytic and bio-orthogonal reactions of the aldehyde.

Mass Spectrometry-Based Techniques: Advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be used to identify and characterize reaction intermediates and products with high sensitivity and specificity. mdpi.comresearchgate.netnih.gov

Fluorogenic Probes: The development of fluorogenic probes that are specifically designed to react with the aldehyde group of this compound could provide a sensitive method for monitoring its reactions in complex environments, such as in living cells. nih.gov

The application of these advanced analytical techniques will be instrumental in unraveling the detailed reactivity of this compound and will facilitate the development of more efficient and selective chemical transformations.

Q & A

Q. What synthetic methodologies are optimal for preparing 2,2-bis(4-fluorophenyl)acetaldehyde?

- Methodological Answer : The synthesis can involve oxidation of 2,2-bis(4-fluorophenyl)ethanol using reagents like pyridinium chlorochromate (PCC) in dichloromethane, as demonstrated for structurally similar aldehydes . Alternatively, cross-coupling reactions using tris(4-fluorophenyl)phosphine as a ligand in palladium-catalyzed systems may facilitate the introduction of fluorophenyl groups . Key challenges include controlling regioselectivity and minimizing over-oxidation.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : The aldehyde proton (δ ~9.7–10.0 ppm, t) and splitting patterns of aromatic protons (δ ~7.0–7.3 ppm, m) in -NMR confirm the structure. -NMR can resolve fluorine environments (δ ~-115 to -120 ppm for para-substituted fluorophenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak at m/z 246.06 (CHFO).

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient ensures purity >95% .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors, as aldehydes are irritants .

- First Aid : In case of skin contact, wash with soap and water; for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How do steric and electronic effects of the bis(4-fluorophenyl) groups influence reactivity in nucleophilic additions?

- Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the aldehyde, accelerating nucleophilic attacks (e.g., Grignard reactions). Steric hindrance from the two para-fluorophenyl groups may favor reactions with smaller nucleophiles (e.g., cyanide over bulky organometallics). Kinetic studies under varying temperatures (0–40°C) and solvent polarities (THF vs. DMF) can quantify these effects .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated aldehydes?

- Methodological Answer :

- Dose-Response Studies : Test the compound across a wide concentration range (nM to mM) in enzyme inhibition assays (e.g., cytochrome P450) to identify non-linear effects .

- Metabolic Stability : Use liver microsomes to assess degradation rates, as rapid metabolism may explain discrepancies between in vitro and in vivo data .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict binding modes to targets like kinases or GPCRs, guiding experimental validation .

Q. How can the compound’s stability under storage conditions be optimized?

- Methodological Answer :

- Temperature : Store at -20°C under argon to prevent oxidation.

- Solvent : Dissolve in anhydrous DMSO or ethanol (1 mM aliquots) to avoid polymerization .

- Monitoring : Regular NMR checks (every 3 months) detect degradation products like carboxylic acids or dimers .

Research Design & Data Analysis

Q. What experimental designs are recommended for studying its role in asymmetric catalysis?

- Methodological Answer :

- Chiral Ligand Screening : Test chiral phosphines (e.g., BINAP derivatives) in Pd-catalyzed asymmetric allylic alkylation .

- Enantiomeric Excess (ee) : Analyze via chiral HPLC (Chiralpak IA column) or -NMR with chiral shift reagents .

Q. How to address conflicting spectral data in structural characterization?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction resolves ambiguities in NMR assignments.

- 2D NMR : COSY and NOESY correlations map proton-proton proximities, distinguishing between isomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.